7-Bromo-1-fluoronaphthalene

Physical property differentiation Regioisomer comparison Formulation compatibility

7-Bromo-1-fluoronaphthalene (CAS 319-04-0) is a bifunctionalized naphthalene derivative with the molecular formula C₁₀H₆BrF and a molecular weight of 225.06 g/mol. This compound features bromine and fluorine substituents positioned at the 7- and 1-positions, respectively, of the naphthalene ring system.

Molecular Formula C10H6BrF
Molecular Weight 225.06 g/mol
CAS No. 319-04-0
Cat. No. B1604728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1-fluoronaphthalene
CAS319-04-0
Molecular FormulaC10H6BrF
Molecular Weight225.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)Br)C(=C1)F
InChIInChI=1S/C10H6BrF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H
InChIKeyWEEKQYGCPGZKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1-fluoronaphthalene (CAS 319-04-0): Technical Specifications and Procurement Baseline for Orthogonally Functionalized Naphthalene Building Blocks


7-Bromo-1-fluoronaphthalene (CAS 319-04-0) is a bifunctionalized naphthalene derivative with the molecular formula C₁₀H₆BrF and a molecular weight of 225.06 g/mol [1]. This compound features bromine and fluorine substituents positioned at the 7- and 1-positions, respectively, of the naphthalene ring system . The orthogonally addressable C–Br and C–F bonds provide two distinct reactive handles for sequential cross-coupling transformations, enabling programmable molecular construction in medicinal chemistry and materials science applications [2].

Why Generic Substitution Fails: Positional Isomerism Dictates Reactivity and Physical Form in Bromofluoronaphthalene Procurement


Bromofluoronaphthalenes constitute a family of regioisomers that cannot be interchanged without fundamentally altering reaction outcomes and handling protocols. The relative positioning of bromine and fluorine substituents on the naphthalene scaffold governs both electronic distribution—directly impacting regioselectivity in cross-coupling and lithiation reactions—and physical state [1]. For instance, while 7-bromo-1-fluoronaphthalene is a liquid at ambient temperature, the 1-bromo-4-fluoronaphthalene isomer (CAS 341-41-3) exists as a solid with a melting point of 35–38°C, necessitating entirely different storage, weighing, and formulation workflows [2]. Furthermore, substitution patterns differentially influence reactivity toward nucleophilic aromatic substitution and metal-catalyzed coupling, as demonstrated in comparative studies of halonaphthalenes [3]. Selection of the incorrect isomer introduces uncharacterized impurities, alters reaction kinetics, and may compromise intellectual property positions in patent-driven development programs. The evidence detailed below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: 7-Bromo-1-fluoronaphthalene (319-04-0) Versus Comparator Bromofluoronaphthalene Isomers


Positional Isomerism Dictates Physical State: Liquid 7-Bromo-1-fluoronaphthalene Versus Solid 1-Bromo-4-fluoronaphthalene

The physical state at ambient temperature differs categorically between positional isomers. 7-Bromo-1-fluoronaphthalene is a liquid under standard laboratory conditions, whereas the 1-bromo-4-fluoronaphthalene isomer (CAS 341-41-3) is a solid with a reported melting point of 35–38 °C (lit.) [1]. This distinction has direct operational consequences: liquid 7-bromo-1-fluoronaphthalene can be dispensed volumetrically via syringe without pre-heating, whereas solid 1-bromo-4-fluoronaphthalene requires weighing and, if melted for transfer, must be maintained above 38 °C to prevent solidification [2]. Both isomers share identical molecular weight (225.06 g/mol) and comparable predicted density (1.563 g/cm³) [1] [2].

Physical property differentiation Regioisomer comparison Formulation compatibility

Orthogonal Reactivity Profile: Nickel-Catalyzed C–F Bond Activation in Fluoronaphthalenes

Aryl fluorides bearing electron-withdrawing groups or those comprising fused aromatic rings, including fluoronaphthalenes, undergo nickel-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic esters when metal fluoride cocatalysts such as ZrF₄ or TiF₄ are employed [1]. This catalytic system enables the activation of the typically inert C–F bond in fluoronaphthalenes, providing a route to functionalization that is not accessible under standard palladium-catalyzed conditions optimized for C–Br bond cleavage [1]. In contrast, compounds lacking the fluorine substituent (e.g., 1-bromonaphthalene) possess only the C–Br reactive handle, limiting sequential diversification strategies [2].

Cross-coupling C–F bond activation Nickel catalysis Suzuki-Miyaura

Fluorine Substituent Effect on Solid-State Grignard Reactivity

Mechanochemical ball milling of 1- and 2-fluoronaphthalenes with excess magnesium metal for 2 hours, followed by treatment with FeCl₃ and additional milling, produces binaphthalene products with yields of approximately 20% [1]. Critically, these yields are comparable to those obtained from the corresponding bromonaphthalenes under identical conditions, and are independent of the specific fluoronaphthalene isomer involved [1]. This indicates that under mechanochemical activation, the C–F bond in fluoronaphthalenes exhibits reactivity toward Grignard formation that approximates that of the C–Br bond—a notable finding given that the direct preparation of organofluorine Grignard reagents in solution typically fails due to C–F bond strength [1].

Mechanochemistry Grignard reaction C–F bond activation Fluoronaphthalene reactivity

Commercial Availability and Purity Specification: 7-Bromo-1-fluoronaphthalene Standard Grade (97%)

7-Bromo-1-fluoronaphthalene is commercially available from specialty chemical suppliers with a standard purity specification of 97% . Suppliers provide batch-specific quality control documentation including NMR, HPLC, or GC analytical data . The compound is also offered at 98% purity from alternative vendors . In contrast, several positional isomers, such as 3-bromo-1-fluoronaphthalene, are not available as commercial off-the-shelf products and require custom synthesis, significantly impacting project timelines and cost [1]. The 1-bromo-4-fluoronaphthalene isomer (CAS 341-41-3) is commercially available, but its solid physical form introduces different handling considerations [2].

Procurement specification Purity grade Commercial availability Quality control

Patent-Cited Synthetic Utility: Documented Use in Bioactive Molecule Development

7-Bromo-1-fluoronaphthalene is cited as a synthetic intermediate in US patent US2003/229096 A1, indicating its use in the development of bioactive compounds . The patent documentation establishes this specific isomer as a validated building block in pharmaceutical research programs. While detailed yield and condition data from the patent were not extracted for this analysis, the inclusion of 7-bromo-1-fluoronaphthalene in patent literature provides procurement-relevant validation: the compound has passed the reproducibility and scalability thresholds required for inclusion in formal intellectual property filings .

Medicinal chemistry Patent literature Pharmaceutical intermediates Cross-coupling

Validated Application Scenarios for 7-Bromo-1-fluoronaphthalene (CAS 319-04-0) Based on Quantitative Differentiation Evidence


Sequential, Orthogonal Cross-Coupling for Complex Biaryl Synthesis

7-Bromo-1-fluoronaphthalene enables programmable, stepwise molecular construction through sequential activation of its two distinct reactive handles. The C–Br bond can be first engaged in standard palladium-catalyzed Suzuki–Miyaura coupling with aryl boronic acids, followed by activation of the C–F bond under nickel-catalyzed conditions employing ZrF₄ or TiF₄ cocatalysts to install a second aryl group [1]. This orthogonal reactivity profile—supported by class-level evidence demonstrating nickel-catalyzed C–F activation in fluoronaphthalenes [1]—is not accessible with monohalogenated naphthalene analogs such as 1-bromonaphthalene or 1-fluoronaphthalene, which offer only a single reactive site [2]. The liquid physical state of 7-bromo-1-fluoronaphthalene further facilitates precise volumetric dispensing for stoichiometry-sensitive coupling reactions, in contrast to solid isomers requiring weighing and potential melting [3].

Mechanochemical Synthesis of Binaphthalene Derivatives via Solid-State Grignard Activation

The fluoronaphthalene scaffold, including 7-bromo-1-fluoronaphthalene, undergoes C–F bond activation under mechanochemical ball milling conditions with magnesium metal, yielding binaphthalene products in approximately 20% yield after 2 hours of milling followed by FeCl₃ treatment [2]. This yield is comparable to that obtained from the corresponding bromonaphthalenes under identical conditions and is independent of the specific isomer [2]. This mechanochemical pathway provides a solvent-minimized alternative to traditional solution-phase Grignard chemistry, which typically fails for organofluorine compounds due to C–F bond inertness [2]. The approach is particularly relevant for green chemistry initiatives seeking reduced solvent consumption and for reactions where traditional ethereal solvent conditions are incompatible with downstream processing requirements.

Medicinal Chemistry Building Block for Patent-Directed Drug Discovery Programs

7-Bromo-1-fluoronaphthalene is documented as a synthetic intermediate in US patent US2003/229096 A1, confirming its utility in pharmaceutical research and development contexts . The compound's commercial availability at 97% purity with batch-specific analytical documentation (NMR, HPLC, GC) ensures that procurement for patent-driven medicinal chemistry programs can proceed with minimized lead time relative to custom-synthesized isomers [4]. The specific 7,1-substitution pattern provides a distinct regioisomeric scaffold that, when incorporated into lead compounds, establishes unique intellectual property positions not accessible with the more common 1,4-substituted isomer (CAS 341-41-3) [3]. The liquid physical form of 7-bromo-1-fluoronaphthalene also supports integration into automated parallel synthesis workflows common in modern medicinal chemistry laboratories.

Materials Science Intermediate Requiring Liquid-Phase Formulation Compatibility

For applications in organic electronics, light-emitting diodes, and photovoltaic materials—where polycyclic aromatic hydrocarbon derivatives serve as critical components [5]—the liquid physical state of 7-bromo-1-fluoronaphthalene offers distinct formulation advantages. Unlike solid bromofluoronaphthalene isomers such as 1-bromo-4-fluoronaphthalene (melting point 35–38 °C) [3], the liquid 7-bromo-1-fluoronaphthalene can be directly incorporated into solution-processing protocols without pre-dissolution steps, enabling more reproducible thin-film deposition and ink formulation. The orthogonal C–Br and C–F handles further allow sequential functionalization to fine-tune electronic properties (HOMO/LUMO levels) through iterative coupling with electron-donating or electron-withdrawing aryl partners [1].

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